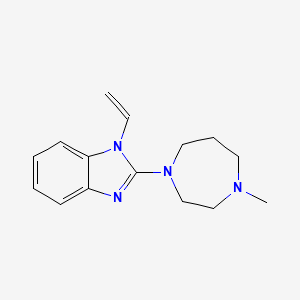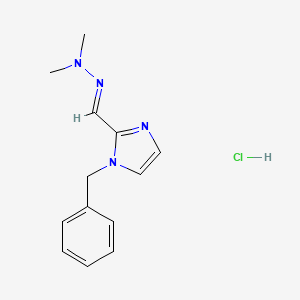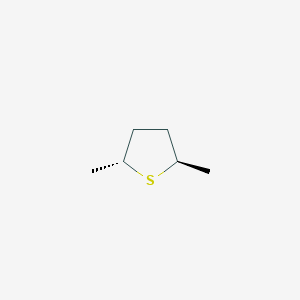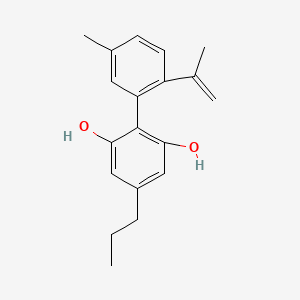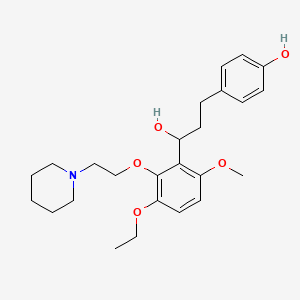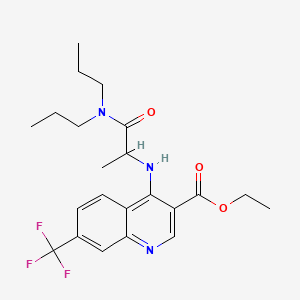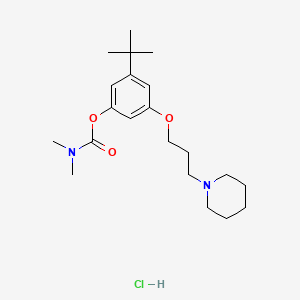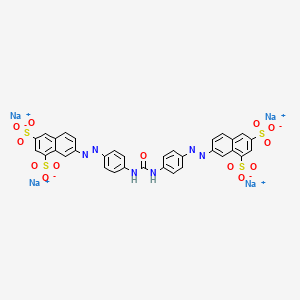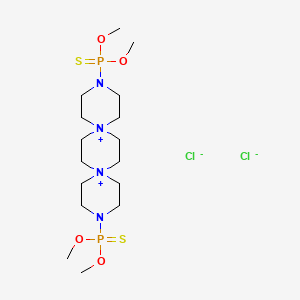
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dispiro structure with diaza and diazoniadispiro components, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride typically involves multiple steps, including the formation of the diaza and diazoniadispiro components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-
- 3,12-BIS(3-CHLORO-2-HYDROXYPROPYL)-3,12-DIAZA-6,9-DIAZONIADISPIRO(5.2.5.2)HEXADECANE DICHLORIDE
Uniqueness
What sets 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride apart is its unique structural configuration and the presence of dimethoxyphosphinothioyl groups
Eigenschaften
CAS-Nummer |
111854-46-7 |
|---|---|
Molekularformel |
C16H36Cl2N4O4P2S2 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
(12-dimethoxyphosphinothioyl-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl)-dimethoxy-sulfanylidene-λ5-phosphane;dichloride |
InChI |
InChI=1S/C16H36N4O4P2S2.2ClH/c1-21-25(27,22-2)17-5-9-19(10-6-17)13-15-20(16-14-19)11-7-18(8-12-20)26(28,23-3)24-4;;/h5-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HVYFSXKPBIUMPA-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=S)(N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)P(=S)(OC)OC)CC2)OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


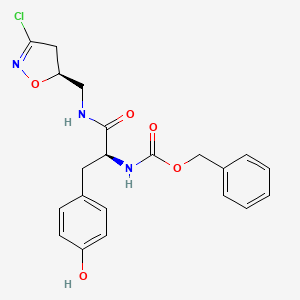
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
